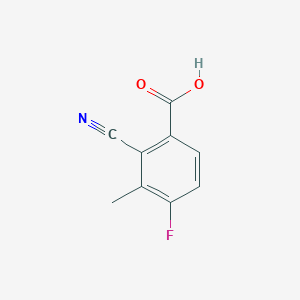

2-Cyano-4-fluoro-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, cyanodibenzo[1,4]dioxines are synthesized through cyano-activated fluoro displacement reactions, which could potentially be adapted for the synthesis of 2-cyano-4-fluoro-3-methylbenzoic acid . Additionally, the cycloisomerization of 2-alkynylbenzoic acids in ionic liquids catalyzed by CuCl2 is another method that could be relevant for synthesizing structurally similar compounds .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using X-ray diffraction analysis. For example, the structures of certain isobenzofuranones were confirmed through this method . Although the exact structure of 2-cyano-4-fluoro-3-methylbenzoic acid is not provided, similar analytical techniques could be employed to determine its molecular configuration.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzoic acid derivatives. For example, cyanodibenzo[1,4]dioxines can be hydrolyzed or converted into amide derivatives . These reactions highlight the reactivity of the cyano and fluoro groups, which are also present in 2-cyano-4-fluoro-3-methylbenzoic acid, suggesting that it may undergo similar transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-cyano-4-fluoro-3-methylbenzoic acid are not detailed in the papers, the properties of related compounds can provide some insights. For instance, cyanodibenzo[1,4]dioxines are described as fluorescent, and their excitation and emission data are provided . This suggests that the cyano group in such compounds may contribute to fluorescence, a property that could potentially be investigated for 2-cyano-4-fluoro-3-methylbenzoic acid as well.

Wissenschaftliche Forschungsanwendungen

Gas/Vapor Separations and Molecular Sieving :

- Metal-organic frameworks (MOFs) with restricted window apertures have been constructed using rare-earth elements and 2-fluorobenzoic acid. These frameworks demonstrate significant properties for the selective adsorption kinetics-based separation of gases and vapors, contributing to molecular sieving applications (Xue et al., 2015).

Photodegradation Studies :

- Research on the photochemical degradation of parabens, using ultraviolet C lamps, identifies the formation of various by-products, including 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, which are relevant to environmental and health studies (Gmurek et al., 2015).

Chemical Synthesis and Catalysis :

- Cyano-activated fluoro displacement reactions have been studied for the synthesis of cyanophenoxazines and related compounds, demonstrating the versatility of cyano and fluoro groups in organic synthesis (Eastmond et al., 2001).

Organic Synthesis in Pharmaceutical Research :

- Fluorobenzoic acid derivatives, including 2-fluoro variants, have been utilized in the development of novel compounds with potential antitumor properties (Hutchinson et al., 2001).

Liquid Crystal Technology :

- The synthesis and study of mesomorphic properties of certain fluorobenzoates, relevant in the field of liquid crystal technology, have been conducted, showcasing their application in material sciences (Milewska et al., 2015).

Photoredox Catalysis in Organic Synthesis :

- Fluorophores based on cyano and fluoro groups have been developed for use in visible-light-promoted organic synthesis, highlighting the importance of these groups in photoredox catalysis (Luo & Zhang, 2016).

Biodegradation Studies :

- The biodegradation of fluorobenzoates, including their transformation into various compounds, has been studied, providing insights into environmental remediation and microbiology (Boersma et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-cyano-4-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZTOJCLRMOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-fluoro-3-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)